Chemical structure and properties of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Chemical structure and properties of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
An In-depth Technical Guide to the Chemical Structure and Properties of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in public literature, this document leverages established principles of pyrimidine chemistry to detail its structural features, a proposed synthetic pathway, expected physicochemical and spectroscopic properties, and potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical insights and practical, actionable protocols.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry.[1][4] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][3][4][5] The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological outcomes.[6] The subject of this guide, 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol, combines this privileged pyrimidine core with a di-substituted phenyl ring, suggesting a high potential for novel biological activity.
Chemical Structure and Tautomerism
The structure of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol is characterized by a pyrimidine ring substituted at the 6-position with a 2-chloro-6-fluorophenyl group. A critical feature of the pyrimidin-4-ol core is its existence in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and the more stable keto (pyrimidin-4-one) forms.[7][8]
Caption: Tautomeric equilibrium of the pyrimidin-4-ol core.
For pyrimidin-4-ol and its derivatives, the keto form (pyrimidin-4(1H)-one) is generally the more stable and predominant tautomer, particularly in polar solvents and biological systems.[7][8] This preference is due to the greater stability of the amide group in the keto form compared to the hydroxy-imine group in the enol form. This equilibrium is crucial as the different tautomers present distinct hydrogen bond donor and acceptor patterns, which can significantly influence receptor binding and overall biological activity.[7]
Proposed Synthesis Pathway
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-(2-chloro-6-fluorophenyl)-3-hydroxyprop-2-en-1-one (Intermediate)
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To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 2'-chloro-6'-fluoroacetophenone at 0-5 °C.
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Slowly add an equimolar amount of ethyl formate while maintaining the temperature below 10 °C.
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Allow the mixture to stir at room temperature for 12-16 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
-
Dissolve the intermediate from Step 1 and an equimolar amount of urea in ethanol.[9][10]
-
Add an aqueous solution of potassium hydroxide (40%) to the mixture with constant stirring.[9][10]
-
Reflux the reaction mixture for 4-6 hours, monitoring for completion via TLC.[9]
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Neutralize with dilute HCl to precipitate the crude product.[9][10]
-
Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Physicochemical Properties
The exact physical properties of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol have not been published. However, based on its structure and data from similar pyrimidine derivatives, the following properties can be predicted.
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₁₀H₆ClFN₂O | Based on chemical structure |
| Molecular Weight | 224.62 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small organic molecules of this class |
| Melting Point | > 200 °C | The pyrimidin-4-one core often leads to high melting points due to hydrogen bonding and crystal packing |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF | The heterocyclic core provides some polarity, while the phenyl group adds nonpolar character. The keto tautomer's ability to form hydrogen bonds influences solubility. |
| pKa | ~8-9 (acidic proton on N1) and ~1-2 (basic N3) | Based on known pKa values for pyrimidin-4-one systems |
Spectroscopic Analysis
Structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ 11.0-13.0 (br s, 1H), δ 8.1-8.3 (s, 1H), δ 7.2-7.6 (m, 3H), δ 6.8-7.0 (s, 1H) | N-H proton (from keto tautomer), Pyrimidine C2-H, Aromatic protons (phenyl ring), Pyrimidine C5-H |
| ¹³C NMR | δ 160-165, δ | C4 (C=O), C-F, C2, C6, Aromatic carbons, C5 |
| FT-IR (cm⁻¹) | 3100-2900 (N-H stretch), 1700-1650 (C=O stretch, amide), 1620-1580 (C=N, C=C stretches), 1250-1150 (C-F stretch), 800-750 (C-Cl stretch) | Characteristic functional group vibrations confirming the pyrimidinone structure and halogen substituents.[11] |
| Mass Spec (EI) | m/z 224/226 (M⁺, M⁺+2) | Molecular ion peak showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
Potential Biological Activity and Applications
The pyrimidine nucleus is a cornerstone of many therapeutic agents.[1][2] Given the extensive history of this scaffold in drug development, 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol can be considered a promising candidate for screening across various therapeutic areas.
-
Anticancer Activity: Many substituted pyrimidines function as kinase inhibitors or antimetabolites, proving effective in oncology.[4][12] The specific substitution pattern of this compound may confer inhibitory activity against protein kinases implicated in cancer cell proliferation.
-
Antimicrobial and Antiviral Activity: The structural similarity of pyrimidines to nucleobases makes them prime candidates for interfering with microbial or viral nucleic acid synthesis.[6]
-
CNS and Other Activities: Pyrimidine derivatives have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's and for other activities such as anti-inflammatory effects.[13][14]
The presence of the 2-chloro-6-fluorophenyl moiety is particularly interesting. Halogen atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule. The specific ortho-substitution pattern can induce a conformational twist in the phenyl ring relative to the pyrimidine core, which may lead to unique and highly selective interactions with biological targets.
Conclusion
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is a structurally intriguing molecule that holds considerable potential for drug discovery and development. This guide provides a robust framework for its synthesis and characterization, based on well-established principles of heterocyclic chemistry. The proposed protocols and predicted data serve as a starting point for researchers, enabling the efficient synthesis and subsequent biological evaluation of this promising compound. Further investigation into its pharmacological properties is warranted and could lead to the discovery of novel therapeutic agents.
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